

In-Depth Technical Guide to the Toxicology of 1,4-Oxazepine Compounds

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Compound of Interest

Compound Name: 1,4-Oxazepine

Cat. No.: B8637140

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Introduction

The **1,4-oxazepine** scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds, ranging from central nervous system agents to potential anticancer therapeutics. As the development of novel **1,4-oxazepine** derivatives continues, a thorough understanding of their toxicological profile is paramount for ensuring their safe and effective application. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of **1,4-oxazepine** compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of toxicity.

Acute and Repeated-Dose Toxicology of Dibenz[b,f]-1,4-oxazepine (CR)

A significant portion of the available toxicological data for the **1,4-oxazepine** class centers on dibenz[b,f]-**1,4-oxazepine**, also known as CR gas, a potent lachrymatory agent. Studies have consistently demonstrated its low acute lethal toxicity across various routes of administration and in several mammalian species.

Quantitative Acute Toxicity Data

The following table summarizes the available median lethal dose (LD50) and lethal concentration (LC50) values for dibenz[b,f]-**1,4-oxazepine**.

Species	Route of Administration	LD50/LC50	Reference
Rat	Oral	> 2000 mg/kg	[1]
Mouse	Intravenous	65 mg/kg	[2]
Rat	Intravenous	70 mg/kg	[2]
Rabbit	Intravenous	55 mg/kg	[2]
Guinea Pig	Intravenous	60 mg/kg	[2]
Rat	Intraperitoneal	700 mg/kg	[2]
Mouse	Percutaneous	> 2000 mg/kg	[2]
Rat	Inhalation (15-min)	20,160 mg/m ³ (estimated LC50)	[3]

Table 1: Acute Toxicity of Dibenz[b,f]-1,4-oxazepine (CR)

Repeated-Dose Inhalation Toxicity

Repeated exposure to dibenz[b,f]-1,4-oxazepine has been investigated in rodents. A study involving mice and hamsters exposed to technical grade CR for 5 days a week over 18 weeks showed that high doses affected survival, but the compound produced little specific organ-directed toxicity[4]. Another study in mice exposed daily for 15 minutes to a concentration equivalent to 0.05 LC50 for 5 or 10 days resulted in a significant decrease in body weight gain. Histopathological examination revealed more severe changes in the lungs, liver, and kidneys after 10 days of exposure compared to 5 days[3].

In Vitro Cytotoxicity of 1,4-Oxazepine Derivatives

Several novel 1,4-oxazepine derivatives have been synthesized and evaluated for their potential as anticancer agents. These studies often involve in vitro cytotoxicity assays to determine the concentration at which the compounds inhibit the growth of cancer cell lines by 50% (IC50).

Compound Type	Cell Line	IC50 (μM)	Reference
Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][2][3]oxazepine derivative	SW620 (colorectal cancer)	0.86	Not specified
6,7-dihydrobenzo[f]benzo[3][5]imidazo[1,2-d][2][3]oxazepine derivative (Compound 25)	PI3Kα	0.016	[6]
Novel Oxazepine Derivative (B12)	Neuro2a (neuroblastoma)	Not specified	[7]

Table 2: In Vitro Cytotoxicity of Various **1,4-Oxazepine** Derivatives

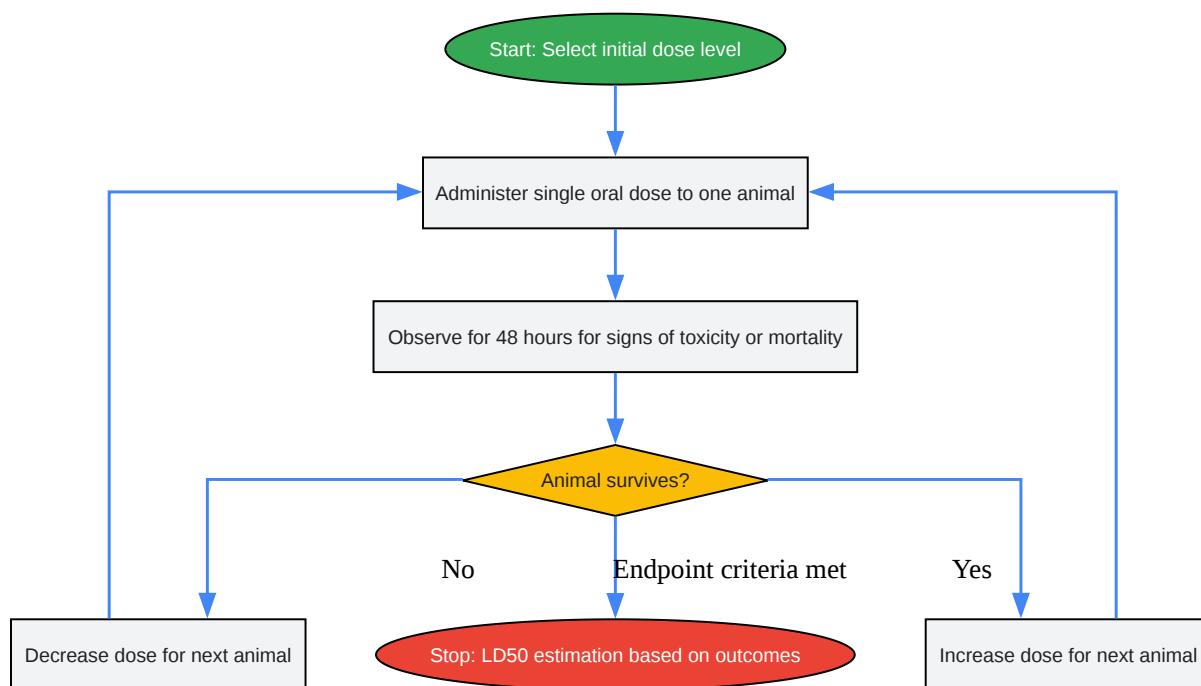
Experimental Protocols

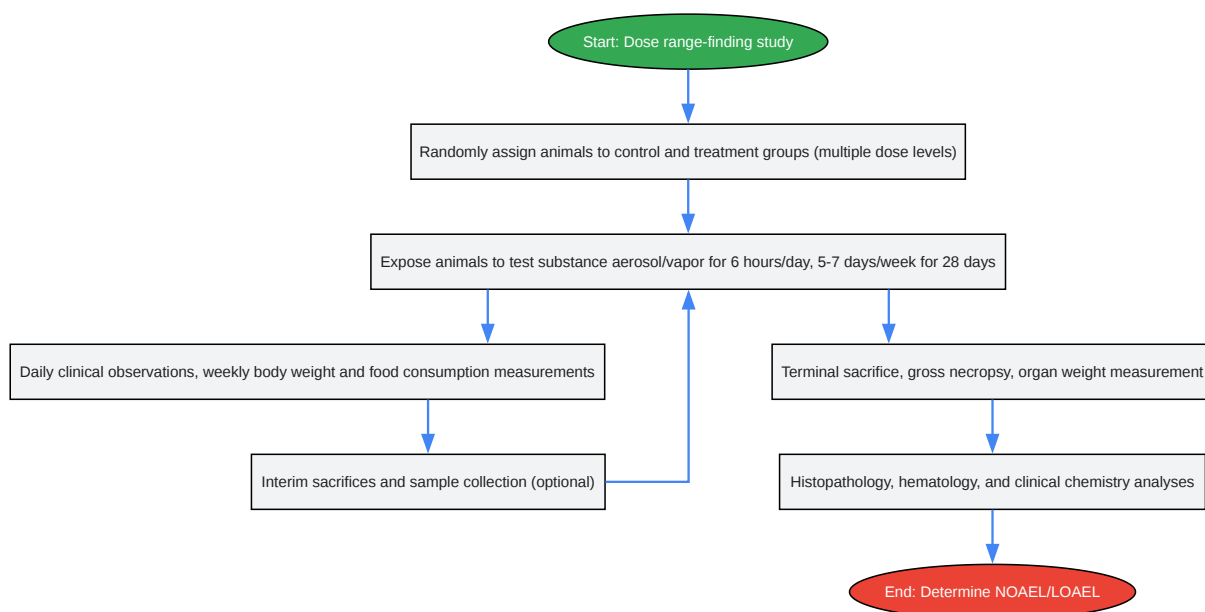
Detailed experimental protocols are crucial for the replication and validation of toxicological findings. Below are outlines of key methodologies employed in the assessment of **1,4-oxazepine** compound toxicity.

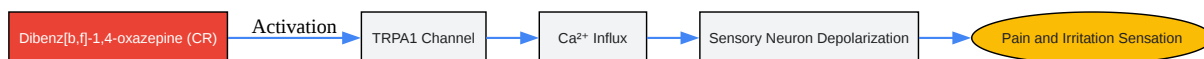
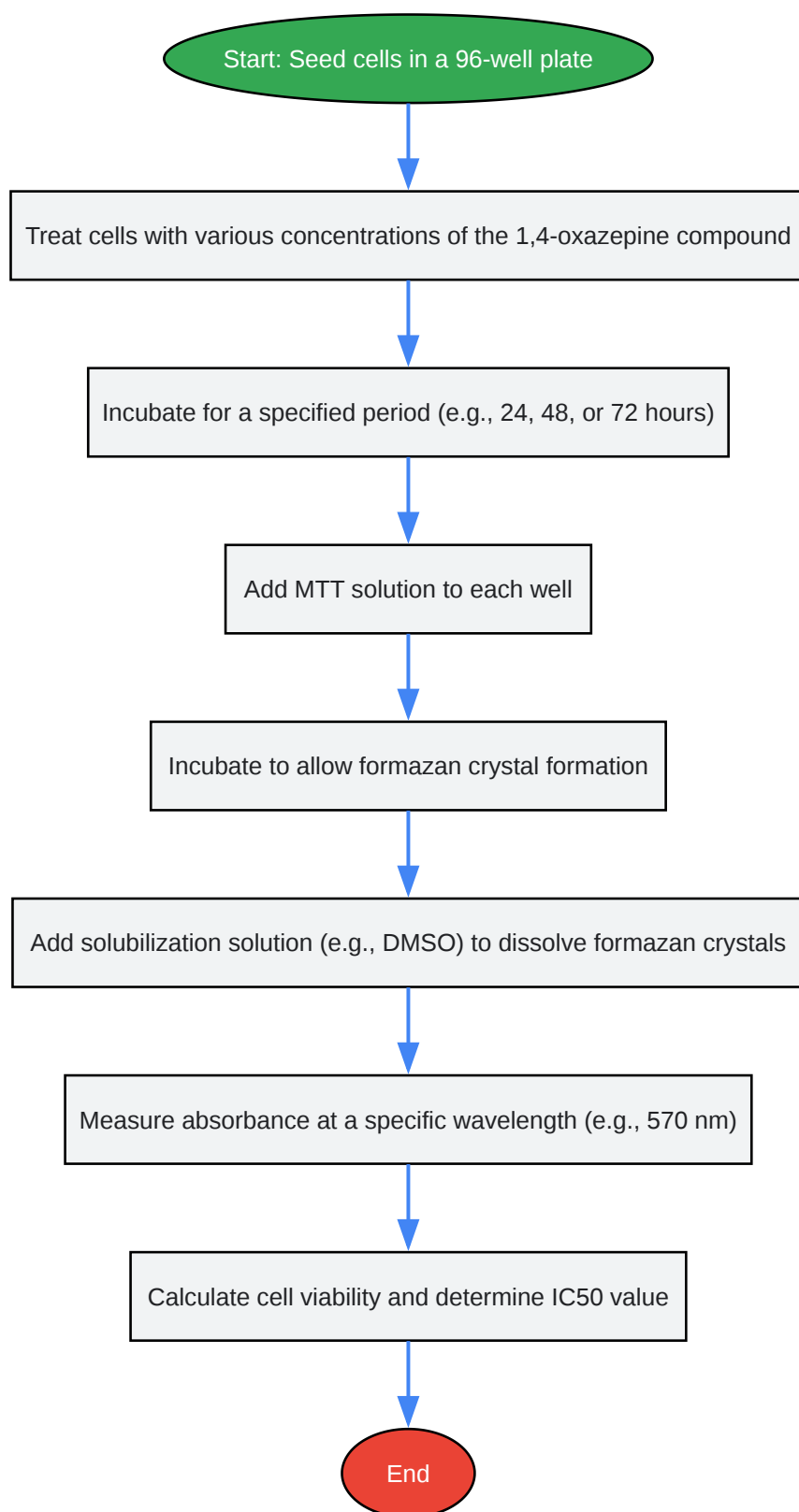
Acute Oral Toxicity Testing (Up-and-Down Procedure)

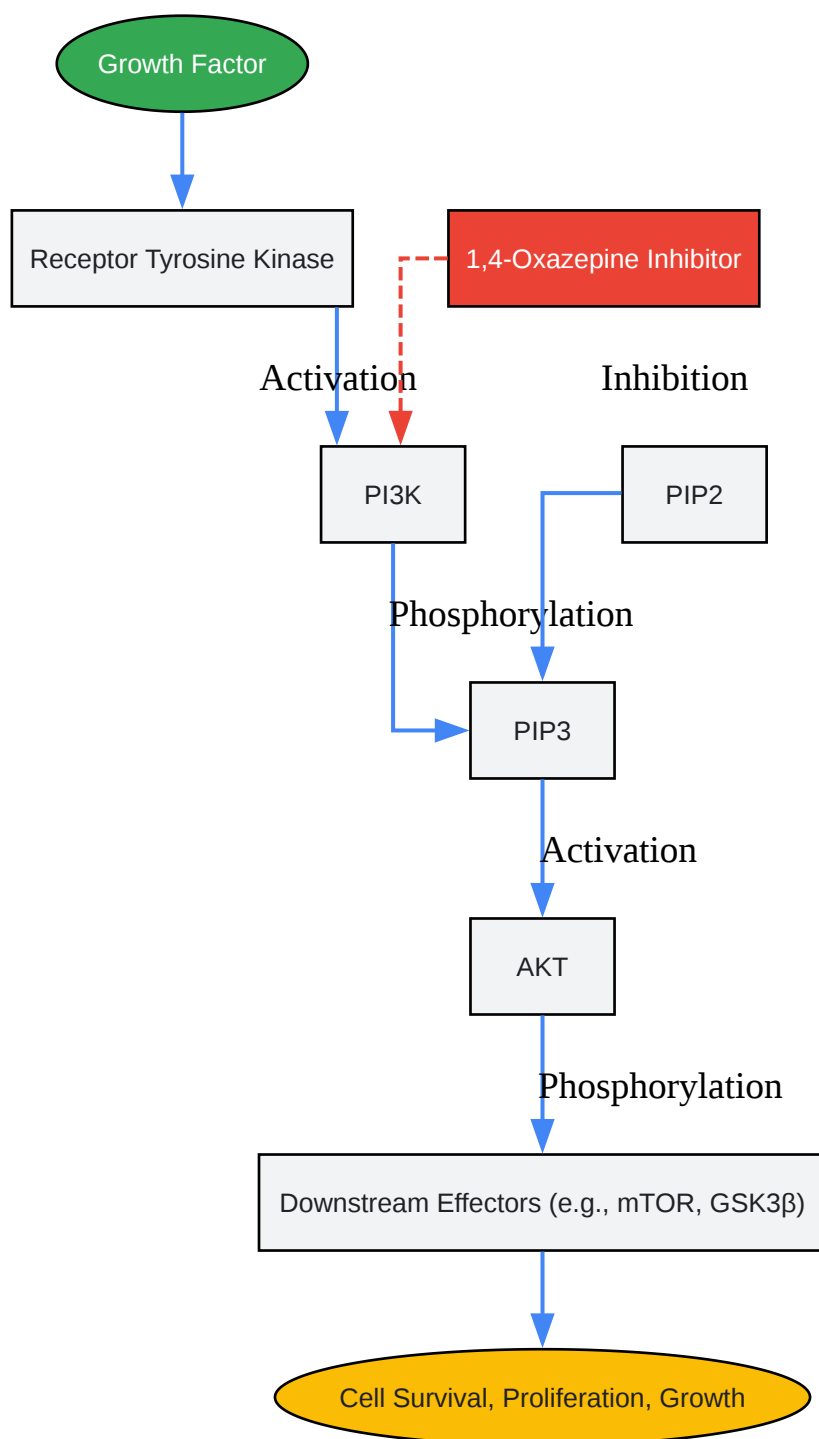
This method is utilized to determine the acute oral toxicity of a substance and allows for the estimation of the LD50.

Experimental Workflow for Acute Oral Toxicity Testing









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